3-Bromo-7-chloropyrido[3,4-b]pyrazine
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Overview
Description
3-Bromo-7-chloropyrido[3,4-b]pyrazine: is a heterocyclic compound that contains both bromine and chlorine atoms attached to a pyrido[3,4-b]pyrazine core. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloropyrido[3,4-b]pyrazine typically involves the halogenation of pyrido[3,4-b]pyrazine derivatives. One common method includes the bromination and chlorination of pyrido[3,4-b]pyrazine using reagents such as bromine and chlorine in the presence of catalysts or under specific reaction conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. These methods often use continuous flow reactors to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-chloropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-7-chloropyrido[3,4-b]pyrazine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound is investigated for its potential antimicrobial, antiviral, and anticancer properties. It serves as a scaffold for designing new drugs targeting various biological pathways .
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including fluorescent materials for high-performance organic light-emitting diodes (OLEDs) .
Mechanism of Action
The exact mechanism of action of 3-Bromo-7-chloropyrido[3,4-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its activity .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: Known for its use in fluorescent materials for OLEDs.
Pyrrolo[1,2-a]pyrazine: Exhibits significant antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
Uniqueness: 3-Bromo-7-chloropyrido[3,4-b]pyrazine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrido[3,4-b]pyrazine derivatives .
Properties
Molecular Formula |
C7H3BrClN3 |
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Molecular Weight |
244.47 g/mol |
IUPAC Name |
3-bromo-7-chloropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3BrClN3/c8-6-3-10-4-1-7(9)11-2-5(4)12-6/h1-3H |
InChI Key |
OVTIODXOYLHKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=C(C=N2)Br |
Origin of Product |
United States |
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